molecular formula C11H13BrO2 B3315053 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene CAS No. 951891-17-1

2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene

Cat. No.: B3315053
CAS No.: 951891-17-1
M. Wt: 257.12 g/mol
InChI Key: RVZMOAIGYXJEIL-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated aromatic compounds It features a bromine atom attached to a propene chain, which is further substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene typically involves the bromination of 3-(2,5-dimethoxyphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alkane or alcohol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 3-(2,5-dimethoxyphenyl)-1-propanol or 3-(2,5-dimethoxyphenyl)-1-propylamine.

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of 3-(2,5-dimethoxyphenyl)-1-propane.

Scientific Research Applications

2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene
  • 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
  • 2-Bromo-3-(2,5-dimethoxyphenyl)-1-butene

Uniqueness

2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene is unique due to the specific positioning of the bromine atom and the 2,5-dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the 2,5-dimethoxyphenyl group enhances its ability to participate in specific interactions, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZMOAIGYXJEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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